Catalog No.
M. Wt
100.12 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

100.12 g/mol



InChI Key





1.66 M
In water, 166,000 mg/L at 20 °C
One part dissolves in about 8 parts water
Fairly soluble in neutral water
Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid
Fairly soluble in alcohol, chloroform, ether, benzene, acetone, glacial acetic acid
Miscible in ethanol, ether, acetone chloroform
Miscible with glacial acetic acid, propylene glycol. Insoluble in glycerin
166 mg/mL at 20 °C
Solubility in water, g/100ml: 16


ACAC; Acetoacetone; 2,4-Dioxopentane; 2,4-Pentadione; Acetyl-2-Propanone; Diacetylmethane; NSC 139614; NSC 2679; NSC 2927; NSC 52336; NSC 54069; NSC 5575; NSC 77075; NSC 78795; Pentan-2,4-dione

Canonical SMILES

Acetylacetone is an organic compound with the chemical formula C5H8O2. The compound is also known as pentane-2,4-dione due to the molecular structure which consists of a five-carbon chain with two carbonyl groups. Acetylacetone is a yellowish-colored liquid with a strong odor that is commonly used in various fields of research and industry.
Acetylacetone was first synthesized by the German chemist Richard Friedrich Johann Schlieper in 1873, who obtained the compound by reacting ethyl acetoacetate with acetyl chloride. Schlieper initially named the compound "Acetessigester" which was later changed to the current name, acetylacetone.
Acetylacetone is a polar compound due to the presence of the carbonyl groups, which allows it to form hydrogen bonds with other polar molecules. The molecular weight of the compound is 100.12 g/mol, and the boiling point is 138 °C. Acetylacetone is soluble in water and polar solvents such as ethanol and acetone. However, it is insoluble in non-polar solvents such as hexane and benzene.
Acetylacetone is a weak acid, and it can undergo keto-enol tautomerization. The compound exists in two forms, the keto-form, which is more stable, and the enol-form, which is less stable.
Acetylacetone can be synthesized through several methods, including the reaction of diketones with ketene, the reaction of acetic anhydride with ethyl acetate, or the reaction of acetyl chloride with ethyl acetoacetate.
The compound can be characterized through various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and infrared (IR) spectroscopy. The NMR spectrum of acetylacetone shows a singlet at around 2.1 ppm, which corresponds to the methyl group, and a doublet at around 2.9 ppm, which corresponds to the alpha carbon.
Acetylacetone can be quantified using analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are commonly used to determine the purity and concentration of the compound.
Additionally, acetylacetone can be detected using colorimetric methods, where it reacts with metal ions such as copper, iron, and titanium, forming colored complexes. These methods are useful in detecting trace amounts of acetylacetone in complex mixtures.
Acetylacetone exhibits various biological properties, including antioxidant, anti-inflammatory, and antibacterial activities. The antioxidant activity of acetylacetone is due to its ability to chelate metal ions, which prevents them from participating in oxidative reactions.
The anti-inflammatory activity of acetylacetone is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
The antibacterial activity of acetylacetone is due to its ability to disrupt the bacterial cell membrane, which leads to bacterial death.
Acetylacetone has low toxicity and is generally considered safe for use in scientific experiments. However, exposure to high concentrations of acetylacetone vapor or liquid may cause irritation to the respiratory system, eyes, and skin.
When handling acetylacetone, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat. Additionally, the compound should be stored in a well-ventilated area away from sources of ignition or heat.
Acetylacetone has various applications in scientific experiments, including inorganic and organic synthesis, metal ion detection, and spectroscopic analysis.
Inorganic synthesis: Acetylacetone is commonly used as a chelating agent in the synthesis of metal complexes. The compound forms stable complexes with metal ions such as copper, iron, and titanium, which can be used in catalysis and material synthesis.
Organic synthesis: Acetylacetone is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, flavors, and fragrances.
Metal ion detection: Acetylacetone is used as a colorimetric reagent for detecting metal ions in solution. The compound forms colored complexes with metal ions, which can be detected using spectrophotometry.
Spectroscopic analysis: Acetylacetone is used as a ligand for metal ions in NMR and MS spectroscopic analysis. The compound forms stable complexes with metal ions, which helps in the identification and characterization of metal-containing compounds.
Research on acetylacetone is ongoing, with new applications and properties being discovered. Recent research has focused on utilizing acetylacetone in environmental remediation and catalysis.
Acetylacetone has been used in the remediation of heavy metal-contaminated soils and water. The compound forms stable complexes with heavy metal ions, which can be easily removed from the environment.
Acetylacetone has also been used in catalysis, where it acts as a ligand for various metal complexes. The compound has been shown to increase the efficiency and selectivity of metal-catalyzed reactions.
Acetylacetone has several potential implications in various fields of research and industry, including:
1. Catalysis: Acetylacetone can be used as a ligand for various metal complexes, which can have implications in the development of new catalysts for chemical reactions.
2. Material synthesis: Acetylacetone can be used as a chelating agent for metal ions, which can have implications in the development of new materials with unique properties.
3. Environmental remediation: Acetylacetone can be used in the remediation of heavy metal-contaminated soils and water, which can have implications in environmental cleanup efforts.
4. Pharmaceuticals: Acetylacetone can be used as a building block for the synthesis of various pharmaceuticals, which can have implications in drug discovery and development.
Despite the widespread use of acetylacetone in various fields of research and industry, there are still some limitations and challenges that need to be addressed. Some of these limitations include the high cost of the compound, its low stability under certain conditions, and limited solubility in non-polar solvents.
in acetylacetone research include developing new synthetic methods for the compound, exploring its application in catalysis and material synthesis, and investigating its potential in bioimaging and drug delivery.
Acetylacetone is a versatile compound with various applications in scientific research and industry. The compound exhibits unique physical and chemical properties that make it useful in a wide range of applications. Ongoing research on acetylacetone is expected to lead to new discoveries and applications in various fields of research and industry.

Physical Description

Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes.
A colorless or yellow colored liquid.


Colorless or slightly yellow liquid
Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins.



Boiling Point

284.7 °F at 760 mm Hg (USCG, 1999)
138.0 °C
138 °C
140 °C

Flash Point

93 °F (USCG, 1999)
38 °C (100 °F) - closed cup
105 °F - open cup
93 °F (34 °C) (Closed cup)
34 °C c.c.

Vapor Density

3.5 (Air = 1)
Relative vapor density (air = 1): 3.45


0.975 at 68 °F (USCG, 1999)
0.9721 at 25 °C/4 °C
Relative density (water = 1): 0.98


0.4 (LogP)
log Kow = 0.40


Pleasant odor
Mild ketone-like odo

Melting Point

-10.3 °F (USCG, 1999)
-23.0 °C
-23 °C



GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

IDENTIFICATION: Acetyl acetone is a colorless or yellowish liquid. It has a mild, pleasant odor. Acetyl acetone mixes easily with water. USE: Acetyl acetone is an important commercial chemical. It is used in many industrial processes as a lubricant additive, and to make colors, paints, varnishes, resins, inks, dyes, drugs and other chemicals. Acetyl acetone was used as a pesticide. It has been identified in tobacco products. EXPOSURE: Workers who use acetyl acetone may breathe in vapors or have direct skin contact. The general population may be exposed by use of tobacco and tobacco products. Inhalation is also possible when in the vicinity of confined animal feeding operations (CAFOs). If acetyl acetone is released to the environment, it will be broken down in air. It may also become dissolved in precipitation which may reach the ground. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Nausea, vomiting, dizziness, headaches, and loss of consciousness was reported persons exposed to acetyl acetone vapors. Skin irritation was reported in some people following direct skin contact. Acetyl acetone is a slight skin and eye irritant in laboratory animals. Effects to the central nervous system, including damage to the brain, were reported in laboratory animals following repeated skin applications of high doses of acetyl acetone. Damage to organs that are important to the immune system, changes to the blood, and irritation and damage to tissues in the nose occurred in laboratory animals that breathed moderate levels of acetyl acetone over a short period of time. Some animals died when very high amounts were applied to the skin, inhaled, or taken orally. Data on the potential for acetyl acetone to cause infertility in laboratory animals were not available. High levels of acetyl acetone did not cause abortions in pregnant laboratory exposed through the air, but decreased offspring body weights and some birth defects were observed. Data on the potential for acetyl acetone to cause cancer in laboratory animals were not available. The potential for acetyl acetone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.96 mmHg
2.96 mm Hg at 20 °C (est)
Vapor pressure, kPa at 20 °C: 0.93


Flammable Irritant



The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%).

Other CAS




Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

2,4-Pentanedione is produced by thermal or metal-catalyzed rearrangement of isopropenyl acetate (obtained from acetone and ketene). Isopropenyl acetate vapor is fed at atmospheric pressure through a V2A steel tube with an inner temperature of 520 °C. The hot reaction gases are quenched, condensed, and cooled to 20 °C, whereby the gaseous byproducts carbon monoxide, carbon dioxide, methane, and ketene are separated. The product is purified by fractional distillation. Other industrially less important processes for the production of 2,4-pentanedione, include the Claisen ester condensation of ethyl acetate with acetone using sodium ethoxide as condensation agent and the acetylation of acetoacetic acid esters with acetic anhydride in the presence of magnesium salts.
Made by the action of sodium on ethyl acetate and acetone or by the action of anhydrous aluminum chloride on acetyl chloride in the presence of an inert solvent.
Condensation of acetone and acetic anhydride with a boron trifluoride catalyst; reaction of acetone and ethyl acetate in the presence of sodium ethoxide.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
2,4-Pentanedione: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration is not a danger. Store in stainless steel containers away from oxidizers, reducing agents, bases. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.


When 2,4-pentanedione was incubated with yeast cells, no chromosome loss occurred even at a concentration of 1.96% (v/v) and cold shock, but the addition of propionitrile to the incubation mixture stimulated chromosomal loss.
... Acetylacetone inhibited the mutagenicity of 2-naphthohydroxamic acid.

Stability Shelf Life

Stable under recommended storage conditions.


Modify: 2023-08-15
1. Straganz GD, Glieder A, Brecker L, Ribbons DW, Steiner W. Acetylacetone-cleaving enzyme Dke1: a novel C-C-bond-cleaving enzyme from Acinetobacter johnsonii. Biochem J. 2003 Feb 1;369(Pt 3):573-81. doi: 10.1042/BJ20021047. PMID: 12379146; PMCID: PMC1223103.

2. Ji Y, Zheng J, Qin D, Li Y, Gao Y, Yao M, Chen X, Li G, An T, Zhang R. OH-Initiated Oxidation of Acetylacetone: Implications for Ozone and Secondary Organic Aerosol Formation. Environ Sci Technol. 2018 Oct 2;52(19):11169-11177. doi: 10.1021/acs.est.8b03972. Epub 2018 Sep 11. PMID: 30160952.

3. Zhang G, Wu B, Zhang S. Effects of acetylacetone on the photoconversion of pharmaceuticals in natural and pure waters. Environ Pollut. 2017 Jun;225:691-699. doi: 10.1016/j.envpol.2017.01.089. Epub 2017 Apr 8. PMID: 28400150.

4. Talib WH, Al-Noaimi M, Alsultan ES, Bader R, Qnais E. A new acetylacetone derivative inhibits breast cancer by apoptosis induction and angiogenesis inhibition. J Cancer Res Ther. 2019 Jul-Sep;15(5):1141-1146. doi: 10.4103/jcrt.JCRT_948_17. PMID: 31603124.

5. Jin J, Zhang S, Wu B, Chen Z, Zhang G, Tratnyek PG. Enhanced Photooxidation of Hydroquinone by Acetylacetone, a Novel Photosensitizer and Electron Shuttle. Environ Sci Technol. 2019 Oct 1;53(19):11232-11239. doi: 10.1021/acs.est.9b02751. Epub 2019 Sep 11. PMID: 31469553.

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